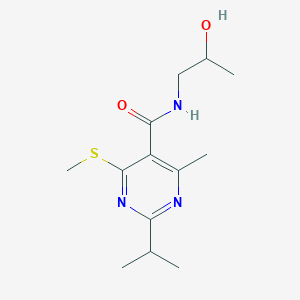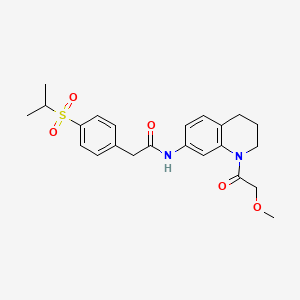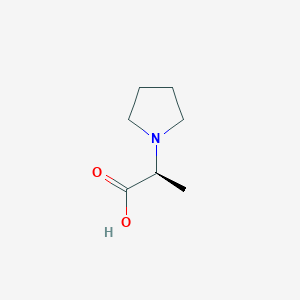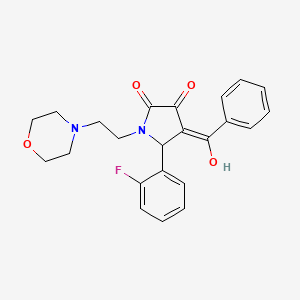![molecular formula C15H14N2O3S2 B3014447 7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291487-10-9](/img/structure/B3014447.png)
7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3,4-dimethoxyphenyl group to the thieno[3,2-d]pyrimidine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, using reagents like methylthiolates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidine core, potentially altering its electronic properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the type of substitution, but may include the use of catalysts like palladium or bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry: Potential use in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Pathways: Affecting processes such as cell division or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but different positioning of the thieno ring.
7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-b]pyrimidin-4(3H)-one: Variation in the thieno ring fusion.
Uniqueness
Structural Features: The specific arrangement of the thieno[3,2-d]pyrimidine core with the 3,4-dimethoxyphenyl and methylsulfanyl groups.
Unique biological and chemical properties that make it a valuable scaffold for drug development and other applications.
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-19-10-5-4-8(6-11(10)20-2)9-7-22-13-12(9)16-15(21-3)17-14(13)18/h4-7H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDABCVFIHLMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)









![1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B3014382.png)
![3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B3014384.png)

